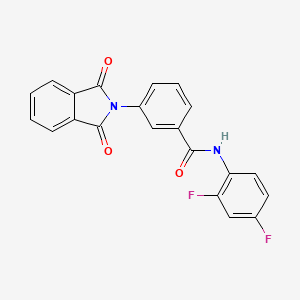
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Wirkmechanismus
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide works by binding to the mGluR5 receptor and preventing its activation by glutamate. This leads to a reduction in the activity of the receptor, which in turn leads to a decrease in the activity of downstream signaling pathways. This mechanism of action has been found to be highly specific to mGluR5, and does not affect other glutamate receptors.
Biochemical and Physiological Effects:
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a variety of biochemical and physiological effects. In addition to its role as an mGluR5 antagonist, N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to inhibit the activity of other enzymes and receptors, including the enzyme nitric oxide synthase and the adenosine A~2A~ receptor. These effects have been found to be important in a variety of physiological processes, including the regulation of blood pressure and the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool is its specificity for the mGluR5 receptor. This specificity allows researchers to study the role of this receptor in a variety of neurological disorders, without affecting other glutamate receptors. However, one limitation of N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low potency, which can make it difficult to achieve the desired level of receptor inhibition in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus is the development of more potent mGluR5 antagonists, which could be used to study the role of this receptor in even greater detail. Another area of research is the use of N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of neurological disorders, including anxiety, depression, and addiction. Finally, there is ongoing research into the role of N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in the regulation of blood pressure and the immune response, which could have important implications for the treatment of a variety of diseases.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in scientific research. One area of research where N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has shown promise is in the study of ionotropic glutamate receptors. These receptors play a key role in the regulation of synaptic transmission in the brain, and are involved in a wide range of neurological processes. N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to be a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of neurological disorders, including anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-15-7-5-6-10-19(15)24-21(26)14-25(20-12-11-16(22)13-18(20)23)29(27,28)17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYWAWWDTWWJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dichlorophenyl)-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3748261.png)
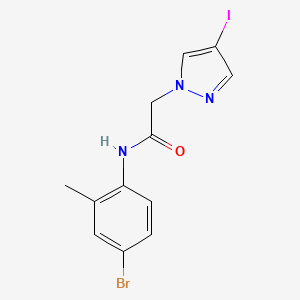
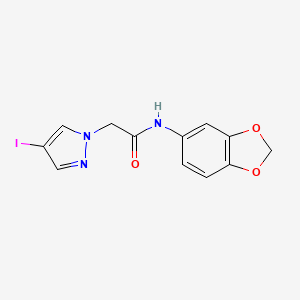

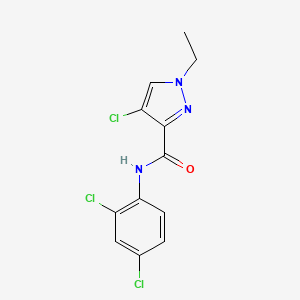
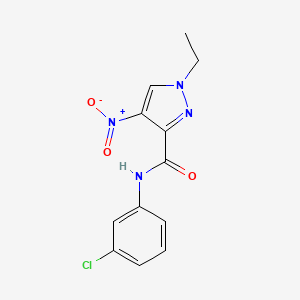
![methyl [4-(1-ethoxyethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B3748304.png)
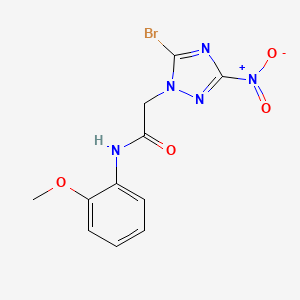
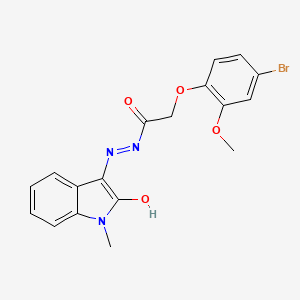
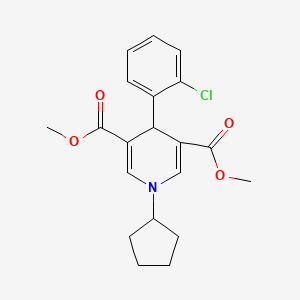
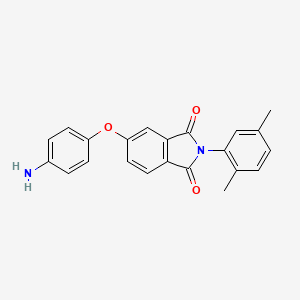

![4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid](/img/structure/B3748358.png)
